molecular formula C16H17FN2O2 B5699918 N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea

N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea

Cat. No. B5699918
M. Wt: 288.32 g/mol
InChI Key: DVICBDFVIAXHRP-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea, also known as FMe-URA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is a urea derivative that has been synthesized through various methods and has shown promising results in preclinical studies. The following paper aims to provide an overview of FMe-URA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea is not fully understood. However, it has been suggested that this compound may exert its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound may also induce apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects. However, the biochemical and physiological effects of this compound on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its high purity and yield, as well as its well-established synthesis methods. Additionally, this compound has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and lack of information on its effects on normal cells and tissues.

Future Directions

There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea. One area of focus is to further elucidate the mechanism of action of this compound and its effects on normal cells and tissues. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications. Another area of focus is to develop this compound derivatives with improved efficacy and reduced toxicity. Overall, further research on this compound has the potential to lead to the development of novel therapeutics for cancer and other diseases.
In conclusion, this compound is a chemical compound that has shown potential for therapeutic applications in cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of this compound, its promising results in preclinical studies indicate that it has the potential to be developed as a therapeutic agent.

Synthesis Methods

N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been synthesized through various methods, including the reaction of 4-fluoroacetophenone with 4-methoxyaniline, followed by the reaction of the resulting intermediate with urea. Another method involves the reaction of 4-fluorobenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting intermediate with urea. Both of these methods have been reported to yield this compound with high purity and yield.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, this compound has been studied for its potential anti-inflammatory and analgesic effects.

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-21-15-8-6-14(7-9-15)19-16(20)18-11-10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVICBDFVIAXHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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